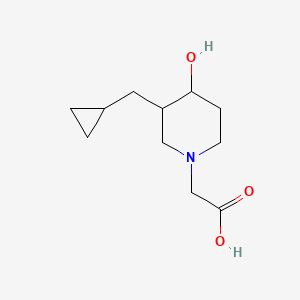

2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid

CAS No.: 2097998-49-5

Cat. No.: VC3125111

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097998-49-5 |

|---|---|

| Molecular Formula | C11H19NO3 |

| Molecular Weight | 213.27 g/mol |

| IUPAC Name | 2-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]acetic acid |

| Standard InChI | InChI=1S/C11H19NO3/c13-10-3-4-12(7-11(14)15)6-9(10)5-8-1-2-8/h8-10,13H,1-7H2,(H,14,15) |

| Standard InChI Key | SGGDOKXEDUYELS-UHFFFAOYSA-N |

| SMILES | C1CC1CC2CN(CCC2O)CC(=O)O |

| Canonical SMILES | C1CC1CC2CN(CCC2O)CC(=O)O |

Introduction

Chemical Identity and Basic Properties

2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid (CAS: 2097998-49-5) is characterized by a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol . It belongs to the broader class of substituted piperidines and acetic acid derivatives that have garnered interest in various research fields. The compound's distinctive structural features contribute to its unique chemical identity, differentiating it from other piperidine derivatives.

Table 1: Basic Properties of 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2097998-49-5 | |

| Molecular Formula | C11H19NO3 | |

| Molecular Weight | 213.27 g/mol | |

| Standard Purity (Commercial) | Min. 95% |

Structural Features and Characteristics

Key Structural Elements

The molecular architecture of 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid comprises several distinct functional groups arranged around a piperidine core:

-

A six-membered piperidine heterocyclic ring serving as the central scaffold

-

A cyclopropylmethyl substituent at position 3 of the piperidine ring

-

A hydroxyl group at position 4 of the piperidine ring

-

An acetic acid moiety attached to the nitrogen atom at position 1

The presence of the cyclopropylmethyl group is particularly noteworthy, as compounds containing cyclopropyl rings often exhibit unique chemical properties due to the strained three-membered ring structure. This strained ring system can influence both the compound's reactivity and its potential interactions with biological targets.

Chemical Functionality

From a functional group perspective, 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid contains both acidic and basic moieties:

-

The carboxylic acid group (acetic acid moiety) provides acidic functionality

-

The tertiary amine (piperidine nitrogen) contributes basic properties

-

The hydroxyl group offers hydrogen bonding capabilities

This combination of functional groups suggests potential amphoteric behavior and the ability to participate in various chemical interactions, including hydrogen bonding, acid-base reactions, and coordination with metal ions or other biological targets. The hydroxyl and carboxylic acid groups would likely contribute to enhanced water solubility compared to non-hydroxylated analogs.

| Supplier | Product Reference | Listed Purity | Status | Reference |

|---|---|---|---|---|

| CymitQuimica | 3D-XID99849 | Min. 95% | Discontinued | |

| Bidepharm | Not specified | Not specified | Listed |

Related Compounds and Structural Comparisons

Structurally Related Piperidine Derivatives

Among the compounds sharing structural similarities with 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid, 2-(4-Hydroxypiperidin-1-yl)acetic acid (CAS: 168159-33-9) represents the closest analog identified in the search results . This compound shares the core 4-hydroxypiperidine-1-acetic acid structure but lacks the cyclopropylmethyl substituent at position 3.

Table 3: Comparison with Structurally Related Compounds

The structural difference between these compounds—specifically, the presence or absence of the cyclopropylmethyl substituent—would likely influence several properties, including:

-

Lipophilicity and membrane permeability

-

Metabolic stability

-

Conformational preferences of the piperidine ring

-

Potential binding interactions with protein targets

Broader Structural Context

In the broader context of piperidine derivatives, numerous compounds feature similar structural elements:

-

Various N-substituted piperidines appear in pharmaceutical research

-

Hydroxylated piperidines serve as important scaffolds in medicinal chemistry

-

Compounds containing cyclopropyl groups attached to nitrogen heterocycles appear in multiple research contexts

These structural relationships place 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid within a larger chemical space of compounds with potential pharmaceutical relevance.

Analytical Considerations

For researchers working with 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid, several analytical approaches would be relevant for identification, characterization, and purity assessment.

Chromatographic Analysis

Chromatographic techniques commonly employed for similar compounds include:

-

High-Performance Liquid Chromatography (HPLC) – for purity determination and potential separation of isomers

-

Gas Chromatography (GC) – possibly with derivatization due to the presence of the carboxylic acid group

-

Thin-Layer Chromatography (TLC) – for reaction monitoring and initial purity assessment

Future Research Directions

Given the limited specific information available about 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid, several avenues for future research could expand our understanding of this compound:

Comprehensive Physicochemical Characterization

-

Determination of key physicochemical parameters:

-

Solubility profile in various solvents

-

pKa values for the acidic and basic functional groups

-

Partition coefficient (LogP) and distribution coefficient (LogD)

-

Melting point and thermal stability

-

-

Conformational analysis:

-

Investigation of preferred conformers in solution

-

Effects of the cyclopropylmethyl substituent on piperidine ring conformation

-

Crystal structure determination, if crystalline

-

Synthetic Methodology Development

-

Optimization of synthetic routes to 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid

-

Development of stereoselective methods for controlling the configuration at positions 3 and 4

-

Exploration of derivatization strategies for the carboxylic acid and hydroxyl groups

Biological Evaluation

-

Screening for potential biological activities based on structural similarities to known bioactive piperidine derivatives

-

Structure-activity relationship studies with systematically varied analogs

-

Investigation of potential interactions with specific biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume